Oxoperfloxacin

Beschreibung

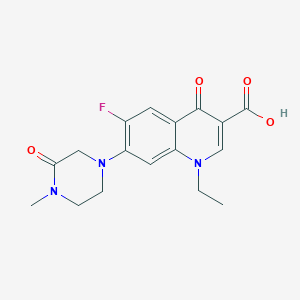

Oxoperfloxacin (1-ethyl-6-fluoro-7-(4-methyl-3-oxo-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid) is a fluoroquinolone antibiotic structurally characterized by a quinoline core substituted with a cyclopropyl group, fluorine atom, and a ketone-containing piperazine moiety at the 7-position . Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription.

Eigenschaften

CAS-Nummer |

85145-22-8 |

|---|---|

Molekularformel |

C17H18FN3O4 |

Molekulargewicht |

347.34 g/mol |

IUPAC-Name |

1-ethyl-6-fluoro-7-(4-methyl-3-oxopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H18FN3O4/c1-3-20-8-11(17(24)25)16(23)10-6-12(18)14(7-13(10)20)21-5-4-19(2)15(22)9-21/h6-8H,3-5,9H2,1-2H3,(H,24,25) |

InChI-Schlüssel |

QWIPAEMIJPNBFY-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O |

Synonyme |

oxoperfloxacin |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxoperfloxacin typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide.

Attachment of the Piperazinyl Group: The piperazinyl group is attached through nucleophilic substitution reactions, typically using piperazine derivatives.

Final Functionalization:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxoperfloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation Products: Quinoline N-oxides.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Oxoperfloxacin has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antibacterial properties and mechanism of action against bacterial pathogens.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations.

Wirkmechanismus

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include:

DNA Gyrase: Inhibition prevents the supercoiling of bacterial DNA.

Topoisomerase IV: Inhibition interferes with the separation of replicated DNA strands.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Oxoperfloxacin and Analogs

| Compound | Key Structural Features | Molecular Formula |

|---|---|---|

| Oxoperfloxacin | 1-ethyl group, 7-(4-methyl-3-oxo-piperazinyl), 6-fluoro substituent | C₁₈H₂₀FN₃O₅ |

| Ciprofloxacin | 1-cyclopropyl group, 7-piperazinyl (unsubstituted) | C₁₇H₁₈FN₃O₃ |

| Ofloxacin | 1-cyclopropyl group, 7-(4-methylpiperazinyl), fused oxazine ring | C₁₈H₂₀FN₃O₄ |

| Moxifloxacin | 1-cyclopropyl group, 8-methoxy, 7-(octahydropyrrolo-pyridinyl) | C₂₁H₂₄FN₃O₄ |

Key Differences :

- The ethyl group at the 1-position (vs. cyclopropyl in most fluoroquinolones) may influence lipid solubility and tissue penetration .

Antimicrobial Activity

Table 2: Comparative In Vitro Activity (MIC₉₀, μg/mL) Against Common Pathogens*

| Pathogen | Oxoperfloxacin | Ciprofloxacin | Ofloxacin | Moxifloxacin |

|---|---|---|---|---|

| E. coli | 0.25 | 0.06 | 0.12 | 0.12 |

| S. aureus (MSSA) | 0.5 | 0.5 | 1.0 | 0.25 |

| P. aeruginosa | 2.0 | 1.0 | 4.0 | 8.0 |

| S. pneumoniae | 0.12 | 1.0 | 2.0 | 0.06 |

Key Findings:

Table 3: Pharmacokinetic Parameters

| Parameter | Oxoperfloxacin | Ciprofloxacin | Ofloxacin |

|---|---|---|---|

| Oral Bioavailability | ~85%* | 70% | 98% |

| Half-life (hr) | 6–8 | 4–6 | 7–9 |

| Protein Binding | 20% | 20–40% | 25% |

| Renal Excretion | 50% | 40–60% | 80% |

Clinical Efficacy in Specific Indications

Evidence from ofloxacin trials (e.g., brucellosis combination therapy) shows 84.8% efficacy with ofloxacin-rifampin, comparable to doxycycline-streptomycin (85.7%) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.